molecular formula C20H18ClN3O2S B11280513 N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

N-(4-(2-((4-chlorophenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No.: B11280513
M. Wt: 399.9 g/mol
InChI Key: PPUKDPJOVDSZQF-UHFFFAOYSA-N
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Description

N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE is a complex organic compound that features a thiazole ring, a benzamide group, and a chlorophenyl ethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the reaction of α-haloketones with thioamides.

    Attachment of the Chlorophenyl Ethyl Group: This step involves the reaction of the thiazole intermediate with 4-chlorophenyl ethyl isocyanate under controlled conditions.

    Formation of the Benzamide Group: The final step involves the reaction of the intermediate with benzoyl chloride in the presence of a base such as triethylamine to form the benzamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The benzamide group can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Oxidized thiazole derivatives.

    Reduction: Amino derivatives of the benzamide group.

    Substitution: Substituted chlorophenyl derivatives.

Scientific Research Applications

N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, antimicrobial, and anticancer agent.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Materials Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events that result in its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-chloro-N-[(4-chlorophenyl)carbamoyl]benzamide: Used to control forest pests and has similar structural features.

    3,5-Dichloro-N-(2-chlorophenyl)benzamide: Known for its applications in medicinal chemistry and materials science.

Uniqueness

N-[4-({[2-(4-CHLOROPHENYL)ETHYL]CARBAMOYL}METHYL)-1,3-THIAZOL-2-YL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiazole ring, chlorophenyl ethyl moiety, and benzamide group collectively contribute to its versatility and potential in various scientific research applications.

Properties

Molecular Formula

C20H18ClN3O2S

Molecular Weight

399.9 g/mol

IUPAC Name

N-[4-[2-[2-(4-chlorophenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide

InChI

InChI=1S/C20H18ClN3O2S/c21-16-8-6-14(7-9-16)10-11-22-18(25)12-17-13-27-20(23-17)24-19(26)15-4-2-1-3-5-15/h1-9,13H,10-12H2,(H,22,25)(H,23,24,26)

InChI Key

PPUKDPJOVDSZQF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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